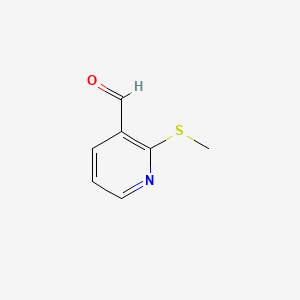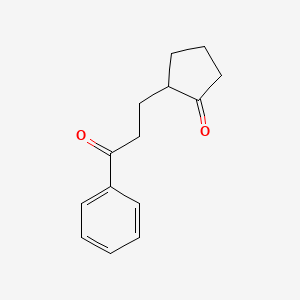![molecular formula C11H11NO2S B3059629 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- CAS No. 103986-16-9](/img/structure/B3059629.png)
2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]-
Vue d'ensemble
Description
2,4-Thiazolidinedione, also known as TZD, is a class of heterocyclic compounds consisting of a five-membered C3NS ring . It is a well-known peroxisome proliferator-activated receptors (PPAR) activator . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
In recent years, a number of innovative synthetic techniques have been developed to create a variety of scaffolds to investigate a range of biological activities . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .
Molecular Structure Analysis
The molecular structure of 2,4-Thiazolidinedione consists of a five-membered C3NS ring . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .
Chemical Reactions Analysis
Thiazolidinones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Physical And Chemical Properties Analysis
The molecular weight of 2,4-Thiazolidinedione is 117.126 . The IUPAC Standard InChI is InChI=1S/C3H3NO2S/c5-2-1-7-3 (6)4-2/h1H2, (H,4,5,6) .
Applications De Recherche Scientifique
Medicinal Perspective and Drug Development
2,4‐Thiazolidinedione (2,4‐TZD) has been recognized as a versatile pharmacophore with a broad spectrum of pharmacological activities. It's a pivotal heterocyclic scaffold that has been extensively explored due to its novel modes of action, cost-effectiveness, and ease of synthesis. Medicinal chemists have harnessed the 2,4‐TZD core, especially focusing on structural modifications at the N‐3 and the active methylene at C‐5, to craft a wide array of lead molecules targeting various clinical disorders. The compounds, primarily focusing on antimicrobial, anticancer, and antidiabetic properties, have been the subject of numerous studies. This breadth of application underlines the multifunctional potential of 2,4‐TZD derivatives, with various agents either in the market or under clinical development. The review also delves into the synthetic methodologies for the 2,4‐TZD core, highlighting the importance of substitutions at N‐3 and C‐5 and detailing the mechanisms of action and structure–activity relationships (Singh et al., 2022).
Anti-inflammatory and Antihyperglycemic Effects
Thiazolidinedione derivatives, specifically benzylidene-2,4-thiazolidinedione with substitutions on the phenyl ring, have been synthesized and evaluated for their protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. These derivatives exhibited considerable anti-inflammatory and antihyperglycemic properties. Notably, compound 3e demonstrated potent glucose- and lipid-lowering activities along with a significant activation of peroxisome proliferator-activated receptors (PPARs), indicating multiple mechanisms of action. This compound's ability to improve blood parameters and suppress weight gain underscores the therapeutic potential of these derivatives in addressing metabolic disorders (Bhattarai et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- is the peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
The compound interacts with its target, PPAR-γ, by binding to it . This binding activates the receptor, which then binds to peroxisome proliferator response elements (PPREs) in the DNA, promoting the expression of target genes . The activation of PPAR-γ improves insulin resistance, making this compound a potent anti-hyperglycemic agent .
Biochemical Pathways
The activation of PPAR-γ affects several biochemical pathways. It enhances the transcription of insulin-responsive genes, which leads to improved insulin sensitivity . This can lead to a decrease in blood glucose levels, making this compound potentially useful in the treatment of type 2 diabetes .
Pharmacokinetics
The predicted properties include a boiling point of 5257±600 °C and a density of 1344±006 g/cm3 . The pKa is predicted to be 2.58±0.50, which could influence its absorption and distribution in the body .
Result of Action
The activation of PPAR-γ by 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- leads to improved insulin sensitivity and a decrease in blood glucose levels . This can potentially help in the management of type 2 diabetes .
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWXKXQNPIDGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361609 | |
| Record name | 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103986-16-9 | |
| Record name | 2,4-Thiazolidinedione, 3-[(4-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B3059561.png)
![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)



